Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-
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Overview
Description
“Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” is a complex organic compound. It is derived from chromanone, which is a significant heterobicyclic compound and acts as a building block in medicinal chemistry . Chromanone exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .
Molecular Structure Analysis
The molecular structure of chromanone, the base compound, is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond in the chromanone skeleton makes it different from chromone . The specific molecular structure of “Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of chromanone-derived compounds can vary significantly based on their specific structures . The specific physical and chemical properties of “Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-” are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Compounds exhibited significant inhibitory activity against pro-inflammatory cytokines (TNF-α and IL-6) and demonstrated potent antimicrobial activity, showing greater potency than standard treatments like ciprofloxacin and miconazole in some cases (Hatnapure et al., 2012).
Natural Product Isolation
New chromane natural products, with significant biological activity, were isolated from Piper kelleyi. These compounds have shown to reduce the fitness of generalist caterpillar Spodoptera exigua, suggesting their potential as natural insecticides (Jeffrey et al., 2014).
Antimicrobial Activity and Docking Studies
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated favorable antimicrobial activities against both bacterial and fungal strains. Molecular docking analysis further supported its potential as a therapeutic agent (Okasha et al., 2022).
Solvent-Free Synthesis Methodology
A solvent-free, one-pot, three-component reaction facilitated the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes at ambient temperature, demonstrating an efficient and environmentally friendly approach to obtaining these compounds (Amirnejad et al., 2013).
Photochromism of Chromene Crystals
Investigation into the photochromism of chromene compounds revealed a novel property of these substances, opening avenues for their application in materials science and photonics (Hobley et al., 2000).
Antioxidative and Antifungal Activities
Chromenes isolated from various Piper species exhibited significant antioxidative and antifungal activities, underscoring their potential as natural sources of therapeutic agents (Masuoka et al., 1997).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with g-protein coupled receptors .
Mode of Action
These interactions can lead to conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways involving g-protein coupled receptors, which play a crucial role in signal transduction .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body . The compound’s distribution, metabolism, and excretion would need to be studied further to fully understand its pharmacokinetic properties.
Result of Action
It’s worth noting that similar compounds have been found to stimulate cellular erk1/2 phosphorylation and induce pkcβii translocation, suggesting potential roles in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of its environment. Additionally, temperature could influence the compound’s kinetics and dynamics. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Safety and Hazards
Future Directions
Given the versatility of chromanone as a scaffold in medicinal chemistry, there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This could potentially lead to the development of new therapeutic agents with a wide range of pharmacological activities .
properties
IUPAC Name |
3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-11-16(2)13-18(12-15)24-7-9-25(10-8-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-6,11-14H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMKXGOLJZFEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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